molecular formula C8H17NO B14879593 5-isopropyl-N-methyltetrahydrofuran-3-amine

5-isopropyl-N-methyltetrahydrofuran-3-amine

Cat. No.: B14879593
M. Wt: 143.23 g/mol
InChI Key: NWGPYUTVMUJUJZ-UHFFFAOYSA-N
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Description

5-isopropyl-N-methyltetrahydrofuran-3-amine is an organic compound that belongs to the class of amines It features a tetrahydrofuran ring substituted with an isopropyl group and a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-isopropyl-N-methyltetrahydrofuran-3-amine can be achieved through several synthetic routes. One common method involves the reductive amination of 5-hydroxymethylfurfural with methylamine using a non-noble metal catalyst, such as monodisperse cobalt nanoparticles covered by a thin carbon layer . This reaction is typically carried out under mild conditions (60°C and 4 bar H2) using ethanol as a solvent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process can be scaled up by combining fixed bed reactors, achieving high conversion rates and maintaining stability over extended operation periods .

Chemical Reactions Analysis

Types of Reactions

5-isopropyl-N-methyltetrahydrofuran-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: It can be reduced to form simpler amines or hydrocarbons.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or alcohols, while substitution reactions can produce various substituted amines or amides.

Scientific Research Applications

5-isopropyl-N-methyltetrahydrofuran-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-isopropyl-N-methyltetrahydrofuran-3-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their activity and function. The tetrahydrofuran ring provides structural stability and can enhance the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-isopropyl-N-methyltetrahydrofuran-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

N-methyl-5-propan-2-yloxolan-3-amine

InChI

InChI=1S/C8H17NO/c1-6(2)8-4-7(9-3)5-10-8/h6-9H,4-5H2,1-3H3

InChI Key

NWGPYUTVMUJUJZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CC(CO1)NC

Origin of Product

United States

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